Cas no 632290-60-9 (2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide)

2-(3-Bromophenoxy)-N-(3,5-dimethylphenyl)propanamide is a brominated phenoxypropanamide derivative characterized by its distinct structural features, including a 3-bromophenoxy moiety and a 3,5-dimethylphenyl amide group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. The presence of the bromine atom enhances its reactivity, making it suitable for further functionalization via cross-coupling reactions. The steric and electronic properties imparted by the dimethylphenyl group may influence binding affinity in target applications. Its well-defined structure and purity make it a valuable candidate for exploratory studies in medicinal chemistry and material science.
2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide structure
632290-60-9 structure
Product Name:2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide
CAS No:632290-60-9
MF:C17H18BrNO2
MW:348.234323978424
CID:5554596
Update Time:2025-10-22

2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide
    • Inchi: 1S/C17H18BrNO2/c1-11-7-12(2)9-15(8-11)19-17(20)13(3)21-16-6-4-5-14(18)10-16/h4-10,13H,1-3H3,(H,19,20)
    • InChI Key: ODMVAPIBXHTMHW-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(C)=CC(C)=C1)(=O)C(OC1=CC=CC(Br)=C1)C

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Additional information on 2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide

Comprehensive Overview of 2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide (CAS No. 632290-60-9)

2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide (CAS No. 632290-60-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, often referred to in scientific literature by its abbreviated name, features a propanamide backbone substituted with a 3-bromophenoxy group and an N-(3,5-dimethylphenyl) moiety. Its molecular formula is C17H18BrNO2, and it exhibits a molecular weight of approximately 348.24 g/mol. Researchers are particularly interested in its potential as a bioactive intermediate in drug discovery and crop protection formulations.

The synthesis of 2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide typically involves multi-step organic reactions, including amide coupling and etherification processes. Its crystalline solid form and moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) make it suitable for laboratory-scale applications. Recent studies highlight its role in modulating enzyme activity, particularly in the context of kinase inhibition, which aligns with current trends in targeted cancer therapy research. This connection to precision medicine has driven increased searches for "kinase inhibitors with bromophenoxy groups" and "amide-based drug candidates."

In agrochemical applications, CAS 632290-60-9 has shown promise as a plant growth regulator due to its structural similarity to auxin-like compounds. Field trials suggest it may enhance stress tolerance in crops—a critical topic given climate change-related agricultural challenges. This aligns with popular search queries such as "novel agrochemicals for drought resistance" and "brominated compounds in sustainable farming." The compound's low mammalian toxicity (as per preliminary studies) further supports its potential for commercial development.

The global market for 2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide reflects growing demand from contract research organizations (CROs) and specialty chemical manufacturers. Patent analysis reveals increasing IP activity around derivatives of this compound, particularly in China and India's pharmaceutical hubs. Industry reports correlate this trend with rising investments in small molecule therapeutics—a sector projected to exceed $150 billion by 2026. SEO-optimized terms like "procurement of CAS 632290-60-9" and "custom synthesis of bromophenoxy propanamides" show significant monthly search volumes across scientific procurement platforms.

From a regulatory standpoint, 632290-60-9 currently falls outside major chemical control lists, though proper laboratory safety protocols should always be followed. Its environmental fate and green chemistry metrics (e.g., atom economy of synthesis routes) are emerging as key research areas, coinciding with increased academic interest in benign-by-design chemicals. This positions the compound favorably against regulatory trends favoring sustainable alternatives—a hot topic in chemical industry forums and ESG-focused investor circles.

Analytical characterization of 2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide typically employs HPLC-MS and NMR spectroscopy, with the bromine atom providing distinctive isotopic patterns in mass spectra. Recent advancements in cryo-EM have enabled researchers to study its interactions with biological targets at near-atomic resolution—a technique frequently searched alongside "structural biology of small molecules." The compound's logP value (~3.2) suggests favorable membrane permeability, explaining its popularity in medicinal chemistry optimization projects.

Future research directions for CAS 632290-60-9 may explore its structure-activity relationships (SAR) through systematic derivatization, particularly at the dimethylphenyl ring. Computational chemistry approaches like molecular docking could accelerate this process—an intersection point with AI-driven drug discovery, currently dominating scientific discourse. The compound's scalable synthesis and compatibility with continuous flow chemistry setups make it relevant to Industry 4.0 transformations in chemical manufacturing.

For procurement specialists, technical specifications of 2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide should include ≥98% purity (HPLC), proper storage at 2-8°C, and certificates of analysis detailing residual solvent levels. Suppliers increasingly provide QSAR data and in silico toxicity predictions to meet regulatory compliance needs—features highly searched in chemical sourcing databases. The compound's shelf life (typically 24 months when stored properly) and compatibility with common excipients are additional considerations for formulation scientists.

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